Tetrathietane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

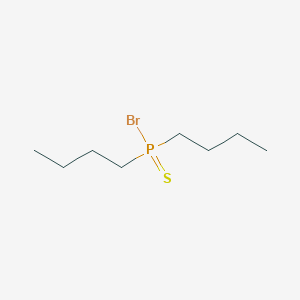

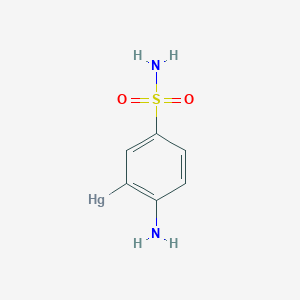

Cyclotetrasulfur is a tetraatomic sulfur.

科学的研究の応用

Quinoidal Oligothiophenes

Tetracyano quinoidal oligothiophenes, related to tetrathietane, have been extensively studied for their semiconducting properties in organic electronics. These materials, owing to their diradical properties and unconventional electronic structure, show promise as multifunctional materials (Casado, Ortiz, & Navarrete, 2012).

Tetrathia[22]annulene in Organic Semiconductors

Derivatives of tetrathia[22]annulene, a compound related to tetrathietane, exhibit high mobilities in thin-film field-effect transistors. The relationship between molecular structure and transport properties of these macrocyclic molecules has been a subject of research, combining experimental and theoretical investigations (Zhang et al., 2013).

Pyrrolo-Tetrathiafulvalenes in Chemistry

Pyrrolo-tetrathiafulvalenes, a variant of tetrathietane, have been utilized in macrocyclic, molecular, and supramolecular chemistry. Their incorporation into various systems marks significant advancement in synthetic tetrathiafulvalene chemistry (Jeppesen & Becher, 2003).

Photostable Fluorescent Bioprobe

A tetraphenylethene derivative, related to tetrathietane, has been synthesized for mitochondrion imaging. Its high specificity and photostability enable real-time monitoring of mitophagy (Zhang et al., 2015).

Tetrathiofulvalene in Mass Spectrometry

Tetrathiofulvalene compounds, key components of charge-transfer complexes, have been characterized using mass spectrometry. This method proves effective for compounds that are otherwise challenging to characterize (Xiong et al., 2001).

Tetrathiafulvalene in Supramolecular Chemistry

Tetrathiafulvalene, closely related to tetrathietane, is used in supramolecular systems, particularly for its electron-donating character. Its applications range from optoelectronic materials to molecular machines (Jana et al., 2018).

Tetrathiafulvalene as Organic Metal

The synthesis and significance of tetrathiafulvalene in developing electrically conducting materials, a field related to tetrathietane, highlight its importance in molecular electronics (Martín, 2013).

Tetrathiafulvalene in Field-Effect Transistors

Tetrathiafulvalene's use in organic field-effect transistors, due to its semiconducting properties, exemplifies its importance in organic electronics (Jiang et al., 2014).

Dithiafulvenyl-Functionalized Materials

Dithiafulvenyl, a component of tetrathiafulvalene, serves as an organic electron donor in advanced organic electronic and optoelectronic materials (Abdollahi & Zhao, 2020).

特性

CAS番号 |

19269-85-3 |

|---|---|

製品名 |

Tetrathietane |

分子式 |

S4 |

分子量 |

128.3 g/mol |

IUPAC名 |

tetrathietane |

InChI |

InChI=1S/S4/c1-2-4-3-1 |

InChIキー |

NWWQJUISNMIVLJ-UHFFFAOYSA-N |

SMILES |

S1SSS1 |

正規SMILES |

S1SSS1 |

その他のCAS番号 |

19269-85-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B1211599.png)